molecular formula C12H24N2O4S B11507273 2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate

2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate

Cat. No.: B11507273
M. Wt: 292.40 g/mol
InChI Key: SMMCMEDEXGRSMF-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate typically involves multiple steps. One common method includes the reaction of 2,2,6,6-Tetramethyl-4-piperidone with methylsulfonyl chloride in the presence of a base to form the intermediate 2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidine. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis processes. For example, catalytic hydrogenation of triacetoneamine to 2,2,6,6-Tetramethyl-4-piperidinol, followed by subsequent reactions to introduce the methylsulfonyl and acetate groups .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidines depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate exerts its effects involves interactions with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of oxidative stress pathways and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of the target compound.

    2,2,6,6-Tetramethyl-4-piperidinol: Another related compound with similar structural features.

    2,2,6,6-Tetramethylpiperidine: Shares the tetramethylpiperidine core structure.

Uniqueness

2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic and industrial applications .

Properties

Molecular Formula

C12H24N2O4S

Molecular Weight

292.40 g/mol

IUPAC Name

[4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] acetate

InChI

InChI=1S/C12H24N2O4S/c1-9(15)18-14-11(2,3)7-10(8-12(14,4)5)13-19(6,16)17/h10,13H,7-8H2,1-6H3

InChI Key

SMMCMEDEXGRSMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C(CC(CC1(C)C)NS(=O)(=O)C)(C)C

Origin of Product

United States

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